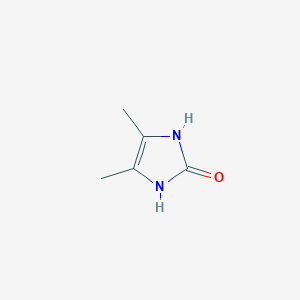

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFAGHOOSDGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427935 | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-89-5 | |

| Record name | 1,3-Dihydro-4,5-dimethyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delves into the core chemical principles underpinning various synthetic strategies, offering detailed, step-by-step protocols for key methodologies. By examining the causality behind experimental choices and emphasizing self-validating systems, this guide equips researchers with the practical knowledge to efficiently synthesize this target molecule. The synthesis primarily revolves around the cyclization of 2,3-diaminobutane with suitable carbonyl sources. This guide will explore the use of urea, phosgene and its derivatives, and other carbonylating agents, providing a comparative analysis of their advantages and limitations.

Introduction: The Significance of the Imidazol-2-one Scaffold

The 1,3-dihydro-2H-imidazol-2-one, also known as a cyclic urea, is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. The 4,5-dimethyl substitution pattern offers specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates. A thorough understanding of the synthetic pathways to this core structure is therefore essential for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Foundational Synthesis Strategy: Cyclization of 2,3-Diaminobutane

The most direct and convergent approach to the synthesis of this compound involves the cyclization of 2,3-diaminobutane with a one-carbon carbonyl equivalent. The choice of this carbonyl source significantly influences the reaction conditions, safety profile, and overall efficiency of the synthesis. The primary methods, which will be detailed in this guide, include:

-

Reaction with Urea: A common, accessible, and relatively safe method.

-

Reaction with Phosgene and its Derivatives: Highly efficient but requires stringent safety precautions due to the high toxicity of phosgene. Safer alternatives like diphosgene, triphosgene, and N,N'-carbonyldiimidazole (CDI) offer viable alternatives.

-

Reaction with Carbon Dioxide: A green and sustainable approach, though it may require elevated temperatures and pressures.

The following sections will provide detailed experimental protocols and mechanistic insights for these key transformations.

Synthesis Route I: Reaction of 2,3-Diaminobutane with Urea

The reaction of a diamine with urea to form a cyclic urea is a well-established and practical method, often favored for its operational simplicity and the ready availability and low toxicity of urea. The reaction typically proceeds by heating the two reactants, leading to the elimination of ammonia and subsequent cyclization.

Underlying Principles and Mechanistic Rationale

The reaction is believed to proceed through a two-step mechanism. Initially, one of the amino groups of 2,3-diaminobutane attacks the carbonyl carbon of urea, leading to the formation of an N-substituted urea intermediate and the liberation of one molecule of ammonia. This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the same carbonyl carbon, eliminating a second molecule of ammonia to form the stable five-membered imidazol-2-one ring. Elevated temperatures are generally required to drive the reaction to completion by facilitating the elimination of ammonia.

Diagram: Reaction of 2,3-Diaminobutane with Urea

Caption: Mechanism of cyclic urea formation from a diamine and urea.

Detailed Experimental Protocol

Materials:

-

2,3-Diaminobutane (can be prepared by reduction of dimethylglyoxime or other literature methods)[1]

-

Urea

-

High-boiling point solvent (e.g., ethylene glycol, xylenes)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, etc.)

-

Purification apparatus (crystallization dishes or column chromatography setup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminobutane (1.0 equivalent) and urea (1.0-1.2 equivalents).

-

Add a high-boiling point solvent such as ethylene glycol or xylenes to the flask to create a slurry.

-

Heat the reaction mixture to reflux (typically 150-180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas (use appropriate safety measures and a suitable indicator, such as moist litmus paper, at the top of the condenser).

-

After the reaction is complete (as indicated by the cessation of ammonia evolution or by TLC analysis), allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 2,3-Diaminobutane | [1] |

| Reagent | Urea | |

| Typical Solvent | Ethylene Glycol | |

| Reaction Temperature | 150-180 °C | [2] |

| Typical Reaction Time | 4-8 hours | |

| Expected Yield | Moderate to good | |

| Purification Method | Recrystallization or Column Chromatography |

Synthesis Route II: Reaction with Phosgene and its Derivatives

The use of phosgene or its safer surrogates is a highly effective method for the synthesis of cyclic ureas, often providing high yields under milder conditions compared to the urea method. However, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures.

Causality of Reagent Choice and Mechanistic Overview

Phosgene (COCl₂) is a highly reactive electrophile. The reaction with a diamine is a rapid, two-step process. The first amino group attacks the carbonyl carbon of phosgene, displacing a chloride ion to form an isocyanate intermediate. This is followed by a rapid intramolecular cyclization, where the second amino group attacks the isocyanate carbonyl, forming the imidazol-2-one ring.

Due to the hazards associated with phosgene gas, liquid substitutes such as diphosgene (trichloromethyl chloroformate) and the solid triphosgene (bis(trichloromethyl) carbonate) are often preferred.[3] These reagents generate phosgene in situ under the reaction conditions, offering easier handling and storage. Another common and much safer alternative is N,N'-carbonyldiimidazole (CDI) .[4] CDI reacts with the diamine in a similar fashion, with the imidazole leaving groups being displaced in a stepwise manner.

Diagram: Phosgene-Mediated Cyclization

Caption: General mechanism for the reaction of a diamine with phosgene.

Detailed Experimental Protocol using N,N'-Carbonyldiimidazole (CDI)

This protocol is presented as a safer alternative to using phosgene directly.

Materials:

-

2,3-Diaminobutane[1]

-

N,N'-Carbonyldiimidazole (CDI)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2,3-diaminobutane (1.0 equivalent) in an anhydrous aprotic solvent like THF or DCM.

-

In a separate flask, dissolve N,N'-carbonyldiimidazole (1.0-1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the CDI solution to the stirred solution of the diamine at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified. This may involve partitioning between an organic solvent and water to remove the imidazole byproduct, followed by drying of the organic layer and evaporation of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 2,3-Diaminobutane | [1] |

| Reagent | N,N'-Carbonyldiimidazole (CDI) | [4] |

| Typical Solvent | THF, DCM | |

| Reaction Temperature | Room Temperature | |

| Typical Reaction Time | Several hours to overnight | |

| Expected Yield | Good to excellent | |

| Purification Method | Extraction, Recrystallization, or Column Chromatography |

Synthesis Route III: Green Chemistry Approach using Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 building block for the synthesis of cyclic ureas represents an environmentally benign and sustainable alternative to phosgene-based methods.[3] This approach aligns with the principles of green chemistry by utilizing a renewable, non-toxic, and abundant feedstock.

Rationale and Mechanistic Considerations

The direct carbonylation of diamines with CO₂ typically requires elevated temperatures and pressures to overcome the thermodynamic stability of carbon dioxide. The reaction is thought to proceed via the formation of a carbamic acid intermediate, which then undergoes dehydration and cyclization. The use of catalysts, such as cerium oxide (CeO₂), can significantly improve the efficiency of this transformation, allowing for lower pressures and temperatures.

Diagram: CO₂-Based Synthesis Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Disubstituted Imidazo[4,5-<i>b</i>]pyridin-2-ones [ouci.dntb.gov.ua]

physicochemical properties of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one

Executive Summary

This technical guide provides a comprehensive overview of the essential (CAS No. 1072-89-5). The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. A thorough understanding of the fundamental properties of its derivatives is therefore critical for researchers in drug discovery and development. This document details the compound's molecular identity, summarizes its key physicochemical parameters, and provides robust, field-proven experimental protocols for their determination. Furthermore, it outlines the expected spectroscopic signature of the molecule and presents a reliable synthetic route. The content is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, empowering researchers to generate high-quality, reproducible results.

Introduction

The Imidazol-2-one Scaffold in Medicinal Chemistry

The imidazole ring system is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The 1,3-dihydro-2H-imidazol-2-one (also known as ethyleneurea) substructure, in particular, serves as a versatile pharmacophore. Its hydrogen bonding capabilities and rigid, planar geometry make it an attractive component for designing molecules that interact with specific biological targets. Understanding the physicochemical profile of substituted analogues like this compound is a prerequisite for any rational drug design or development program.

Scope and Purpose of this Guide

The primary objective of this guide is to serve as a central, authoritative resource for scientists working with this compound. It consolidates known structural and spectroscopic data while providing detailed, actionable protocols for determining critical physicochemical properties that may not be readily available in the literature. This document is designed to bridge the gap between raw data and practical application, explaining the causality behind experimental choices and their implications for research outcomes.

Molecular Structure and Identification

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1072-89-5 | [2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| InChI Key | Not available | - |

| Canonical SMILES | CC1=C(NC(=O)N1)C | - |

Structure:

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data is not publicly available, the property is marked for experimental determination, with detailed protocols provided in Section 4.

| Property | Value | Source(s) |

| Physical State | Solid (predicted) | - |

| Melting Point | To Be Determined Experimentally | - |

| Boiling Point | To Be Determined Experimentally | - |

| Water Solubility | To Be Determined Experimentally | - |

| pKa | 12.30 ± 0.70 (Predicted) | [3] |

| LogP (n-octanol/water) | To Be Determined Experimentally | - |

Protocols for Experimental Determination

As a Senior Application Scientist, it is understood that reliance on predicted values is insufficient for rigorous research. The following section provides self-validating, standards-compliant protocols for the experimental determination of the core physicochemical properties.

Protocol: Melting Point Determination

-

Scientific Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

-

Methodology (Capillary Method):

-

Ensure the compound is thoroughly dried to remove residual solvents.

-

Load a small amount of the crystalline solid into a capillary tube, tapping gently to create a packed column of 2-3 mm height.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2).

-

The melting range is reported as T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

-

Protocol: Aqueous Solubility Determination (OECD 105 Flask Method)

-

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Poor solubility can severely limit oral absorption. This protocol follows the OECD Test Guideline 105, a globally recognized standard.[4]

-

Methodology:

-

Preliminary Test: Add approximately 10 mg of the substance to a vial containing 10 mL of distilled water. Shake vigorously at 20 °C for 24 hours. If the substance dissolves completely, it is classified as "freely soluble," and the final test should be adjusted accordingly.

-

Final Test:

-

Add an excess amount of the solid compound to a flask containing a known volume of distilled water.

-

Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) in a shaker bath.[4] The agitation must be sufficient to suspend the solid but not so vigorous as to cause foaming or emulsion formation.

-

Periodically (e.g., at 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid including solid particles, centrifugation or filtration (using a filter material that does not adsorb the compound) is required.

-

Analyze the concentration of the compound in the aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Equilibrium is reached when three consecutive concentration measurements are in agreement. The final value is reported as the saturation mass concentration (e.g., in mg/L or mol/L).[4]

-

-

Protocol: n-Octanol/Water Partition Coefficient (LogP) (OECD 107 Shake Flask Method)

-

Scientific Rationale: The LogP value is the measure of a compound's lipophilicity. It is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for bioaccumulation. This protocol is based on the OECD Test Guideline 107.[5]

-

Methodology:

-

Preparation: Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and allowing them to separate.

-

Test Run:

-

Prepare a stock solution of the compound in the solvent in which it is more soluble (likely n-octanol or water).

-

In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the saturated n-octanol and saturated water. The volume ratios should be varied (e.g., 1:1, 2:1, 1:2) across different runs.[5]

-

Add a small, known amount of the stock solution. The total concentration should not exceed 0.01 mol/L.

-

Seal the vessel and shake vigorously until equilibrium is established (typically 5-15 minutes).

-

Separate the two phases by centrifugation.[5]

-

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P_ow) is the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w). The final result is expressed as its base-10 logarithm (LogP). The values from the different volume ratios should agree within ± 0.3 log units.[5]

-

Protocol: pKa Determination by Potentiometric Titration

-

Scientific Rationale: The pKa dictates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The predicted pKa of ~12.3 suggests the N-H protons are weakly acidic.[3] Potentiometric titration is a highly accurate method for experimental verification.[6]

-

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[8] Add a background electrolyte like KCl (e.g., 0.15 M) to maintain constant ionic strength.[7]

-

Titration:

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[8]

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic substance or a strong acid (0.1 M HCl) for a basic substance. Given the predicted pKa, titration with a strong acid would be appropriate to determine the pKa of the conjugate acid.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined precisely from the inflection point of the first derivative of the curve.[9]

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Experimental data confirms the presence of three distinct carbon environments.[10]

-

C=O (Carbonyl): Expected chemical shift ~155-165 ppm.

-

C4/C5 (sp² carbons): Expected chemical shift ~120-130 ppm.

-

-CH₃ (Methyl carbons): Expected chemical shift ~10-20 ppm.

-

-

¹H NMR (Predicted):

-

N-H (Amide protons): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 7-10 ppm.

-

-CH₃ (Methyl protons): A sharp singlet is expected around 2.0-2.5 ppm, integrating to 6 protons.

-

-

Protocol for NMR Analysis:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).[11] Standard pulse programs for ¹H and ¹³C{¹H} acquisition should be used.

-

Infrared (IR) Spectroscopy

-

Expected Absorption Bands:

-

N-H Stretch: A moderate to strong, somewhat broad band around 3200-3300 cm⁻¹.

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Urea carbonyl): A very strong, sharp band around 1680-1710 cm⁻¹. This is a highly characteristic peak.

-

C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹.

-

-

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

-

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 112, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation pathways may include the loss of methyl radicals (M-15) or cleavage of the ring structure.

-

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 113.

-

Synthesis and Purification

A reliable synthetic method is crucial for obtaining high-purity material for research. The most direct approach involves the cyclization of a 1,2-diamine with a carbonyl source.

Recommended Synthetic Protocol

-

Rationale: This procedure is based on the well-established reaction of 1,2-diamines with urea to form cyclic ureas, which is a practical and atom-economical method.[1]

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobutane (1.0 eq) and urea (1.1 eq).

-

Heating: Heat the mixture gently in an oil bath. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like xylene.

-

Reaction Progress: Continue heating at a temperature sufficient to melt the reactants and drive the reaction (e.g., 130-150 °C). The evolution of ammonia gas indicates the reaction is proceeding. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may solidify.

-

Purification: Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to induce recrystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quality Control: Confirm the purity of the final product by melting point determination and spectroscopic analysis (NMR, IR).

-

Safety, Handling, and Storage

-

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related imidazole compounds can be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[3] Disclaimer: The user must consult the specific, official Safety Data Sheet (SDS) for CAS 1072-89-5 from the supplier before handling this chemical.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8°C.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 1072-89-5 [amp.chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitro-2-furoic Acid for Researchers and Drug Development Professionals

Disclaimer: The CAS number provided in the initial query (1072-89-5) corresponds to 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. However, to provide a more comprehensive and scientifically relevant technical guide for the intended audience of researchers and drug development professionals, this document will focus on the well-documented and medicinally significant compound, 5-Nitro-2-furoic acid (CAS: 645-12-5) . This compound offers a richer dataset and a more extensive history of application in synthetic and medicinal chemistry.

Introduction

5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the furan family.[1] Its structure, featuring a furan ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 5-position, imparts unique chemical reactivity and biological activity. This makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Historically, nitrofurans, the class of compounds to which 5-nitro-2-furoic acid belongs, have been investigated for their antibacterial and antiprotozoal properties. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the furan ring and the acidity of the carboxylic acid, making it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 5-nitro-2-furoic acid, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of 5-Nitro-2-furoic acid is fundamental to its reactivity and function. The molecule consists of a five-membered aromatic furan ring, a carboxylic acid group, and a nitro group.

Figure 1: Chemical structure of 5-Nitro-2-furoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitro-2-furoic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 645-12-5 | [2] |

| Molecular Formula | C₅H₃NO₅ | [3] |

| Molecular Weight | 157.08 g/mol | [4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 185-189 °C | [2] |

| Boiling Point | 332.4 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in water | [2] |

| Density | 1.72 g/cm³ | [2] |

| Vapor Pressure | 5.83E-05 mmHg at 25 °C | [2] |

| Enthalpy of Vaporization | 60.71 kJ/mol | [2] |

Spectral Information

The structural characterization of 5-Nitro-2-furoic acid is supported by various spectroscopic techniques.

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra of 5-nitro-2-furoic acid have been studied to understand its molecular structure and bonding.[2]

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for 5-Nitro-2-furoic acid, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][6]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of 5-Nitro-2-furoic acid provides insights into its electronic transitions.[5]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[6]

Synthesis

5-Nitro-2-furoic acid serves as a starting material for the synthesis of various derivatives. One common laboratory-scale reaction is its conversion to its ethyl ester.[1]

Experimental Protocol: Esterification of 5-Nitro-2-furoic acid

This protocol describes a general procedure for the esterification of 5-Nitro-2-furoic acid.

Materials:

-

5-Nitro-2-furoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-Nitro-2-furoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the ethyl 5-nitro-2-furoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Figure 2: Workflow for the esterification of 5-Nitro-2-furoic acid.

Applications in Drug Development

The primary significance of 5-Nitro-2-furoic acid in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Heterocyclic Synthesis

5-Nitro-2-furoic acid has been utilized in the preparation of various heterocyclic compounds, such as[3][7]triazolo[3,4-b][2][3]thiadiazines and[3][7]triazolo[3,4-b][2][3]thiadiazoles.[2][8] These classes of compounds are of interest in medicinal chemistry due to their wide range of biological activities.

Antimycobacterial Agents

Research has shown that hydrazones derived from 5-Nitro-2-furoic acid exhibit promising in vitro antimycobacterial activity against both logarithmic and starved phase cultures of Mycobacterium tuberculosis. This suggests its potential as a scaffold for the development of new anti-tuberculosis drugs.

Other Investigational Uses

Studies have explored the biological effects of 5-Nitro-2-furoic acid and its derivatives, including their potential to inhibit cancer cell migration and invasion by blocking aquaporin-1 channels. It has also been investigated for its effects against Salmonella infections.[1] However, it is important to note that 5-Nitro-2-furoic acid itself is suggested for investigational or industrial use and is not intended for routine use in humans or animals due to potential toxicities.[1]

Safety and Handling

5-Nitro-2-furoic acid is considered a hazardous chemical and should be handled with appropriate safety precautions.[9]

Hazard Identification

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[7]

-

Mutagenicity: Suspected of causing genetic defects.[3]

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[7]

First Aid Measures

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[7]

-

Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Conclusion

5-Nitro-2-furoic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique chemical structure and reactivity make it a key starting material for the development of a wide range of heterocyclic compounds with potential therapeutic properties. While its own biological activity has been explored, its primary role in the pharmaceutical industry is as a foundational building block for more complex active pharmaceutical ingredients. Researchers and drug development professionals working with this compound should be well-versed in its chemical properties, synthetic utility, and safety considerations to effectively and safely leverage its potential in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Nitro-2-furoic acid | 645-12-5 [chemicalbook.com]

- 3. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Nitro-2-furoic acid(645-12-5) Raman spectrum [chemicalbook.com]

- 7. 5-Nitro-2-furoic acid(645-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 5-Nitro-2-furoic acid, 98+% | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of 1,3-Dihydro-2H-imidazol-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,3-dihydro-2H-imidazol-2-one derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the core pharmacological profiles of these molecules, elucidating their mechanisms of action, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Section 1: The Chemical Core and Its Therapeutic Promise

The 1,3-dihydro-2H-imidazol-2-one core, a five-membered heterocyclic ring, serves as a privileged scaffold in drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, allow for the design of potent and selective modulators of various biological targets. This has led to the discovery of derivatives with a wide spectrum of pharmacological activities, including cardiotonic, anticancer, antimicrobial, and anti-inflammatory effects[1]. The versatility of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic outcomes.

Section 2: Cardiotonic Activity: Enhancing Cardiac Contractility

A significant area of investigation for 1,3-dihydro-2H-imidazol-2-one derivatives has been in the treatment of heart failure. Certain derivatives have demonstrated potent positive inotropic (contractility-enhancing) effects, primarily through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in cardiac myocytes[2][3].

Mechanism of Action: PDE Inhibition in Cardiomyocytes

In cardiac muscle cells, β-adrenergic receptor stimulation activates adenylyl cyclase, leading to the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament sensitivity, ultimately resulting in increased cardiac contractility. PDEs, by hydrolyzing cAMP, act as a brake on this signaling cascade. Inhibition of these enzymes by 1,3-dihydro-2H-imidazol-2-one derivatives leads to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA and enhancing the force of contraction[4][5].

Caption: cAMP signaling pathway in cardiomyocytes and the inhibitory effect of 1,3-dihydro-2H-imidazol-2-one derivatives on PDE.

Experimental Protocol: Evaluation of In Vivo Cardiotonic Activity

The following protocol outlines a general procedure for assessing the cardiotonic effects of novel 1,3-dihydro-2H-imidazol-2-one derivatives in an anesthetized animal model.

Materials:

-

Test compound (1,3-dihydro-2H-imidazol-2-one derivative)

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparinized saline

-

Pressure transducer and recording system

-

Surgical instruments

Procedure:

-

Anesthetize the animal (e.g., guinea pig, rat) with an appropriate anesthetic.

-

Cannulate the trachea to ensure a clear airway and the carotid artery for blood pressure measurement.

-

Insert a catheter into the jugular vein for compound administration.

-

Introduce a pressure-tip catheter into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of contractility.

-

Allow the animal to stabilize for a period of 30 minutes, monitoring baseline hemodynamic parameters.

-

Administer the test compound or vehicle intravenously as a bolus or continuous infusion.

-

Record hemodynamic parameters (heart rate, blood pressure, LVP, dP/dt) continuously for a defined period post-administration.

-

Analyze the data to determine the dose-dependent effects of the compound on cardiac contractility and other cardiovascular parameters.

Section 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,3-dihydro-2H-imidazol-2-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including multi-drug resistant (MDR) lines[1][6]. One of the key mechanisms of action identified for these compounds is the inhibition of tubulin polymerization[7][8].

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. Small molecules that interfere with tubulin polymerization can disrupt this process, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Certain aryl-substituted imidazol-2-one derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules[9][10]. This disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Caption: Mechanism of tubulin polymerization inhibition by aryl-substituted imidazol-2-one derivatives, leading to apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds[11][12].

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (1,3-dihydro-2H-imidazol-2-one derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC50 values of representative 1,3-dihydro-2H-imidazol-2-one derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7b | A549 (Lung) | 0.29 | [13] |

| MDA-MB-231 (Breast) | 0.45 | [13] | |

| 7i | HCT-15 (Colon) | 0.08 | [8] |

| HeLa (Cervical) | 0.1 | [8] | |

| 21 | A549 (Lung) | 0.29 | [13] |

| B16F10 (Melanoma) | 1.48 | [13] | |

| 22 | A549 (Lung) | 0.15 | [13] |

| MCF-7 (Breast) | 0.17 | [13] | |

| 43 | MCF-7 (Breast) | 0.8 | [13] |

| 193 | SW480 (Colon) | 0.20 | [13] |

| 194 | SW480 (Colon) | 0.36 | [13] |

| 195 | SMMC-7721 (Liver) | 2-5 | [13] |

| Derivative 9 | MCF-7 (Breast) | 18.73 | [14] |

| HCT116 (Colon) | 23.22 | [14] | |

| A549 (Lung) | 10.74 | [14] | |

| Derivative 14a | A-549 (Lung) | 3.46-5.43 | [14] |

| NCI-H460 (Lung) | 3.46-5.43 | [14] | |

| Derivative 16 | MDA-MB-231 (Breast) | 2.29-9.96 | [14] |

| T47D (Breast) | 2.29-9.96 | [14] | |

| A549 (Lung) | 2.29-9.96 | [14] | |

| MCF-7 (Breast) | 2.29-9.96 | [14] | |

| Derivative 20 | Panc-1 (Pancreatic) | 1.30 | [14] |

| A549 (Lung) | 1.20 | [14] | |

| MCF-7 (Breast) | 0.95 | [14] |

Section 4: Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of 1,3-dihydro-2H-imidazol-2-one have demonstrated promising activity against a range of pathogenic bacteria and fungi. This highlights their potential as a scaffold for the development of new anti-infective agents, which are urgently needed to combat the growing threat of antimicrobial resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

This method provides a qualitative assessment of antimicrobial activity[15][16].

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm diameter)

-

Test compound solutions of known concentration

-

Standard antibiotic disks (positive control)

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., equivalent to a 0.5 McFarland standard).

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth.

-

Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

-

Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method provides a quantitative measure of the minimum concentration of a compound required to inhibit the growth of a microorganism[17][18].

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Test compound solutions

-

Inoculum of the test microorganism

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in the wells of a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plate under appropriate conditions.

-

Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be measured using a microplate reader.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-dihydro-2H-imidazol-2-one derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [19] |

| MRSA | 1250 | [19] | |

| HL2 | Staphylococcus aureus | 625 | [19] |

| MRSA | 625 | [19] | |

| N1 | Klebsiella pneumoniae | - | [20] |

| Candida albicans | - | [20] | |

| N2 | Staphylococcus aureus | - | [20] |

| Candida albicans | - | [20] | |

| N3 | Escherichia coli | - | [20] |

| Pseudomonas aeruginosa | - | [20] | |

| Candida albicans | - | [20] | |

| Derivative 7 | S. aureus | >1000 | [21] |

| Other Derivatives | S. aureus | 250-1000 | [21] |

| 2-amino-2-thiazoline | MDR S. aureus | 32 | [22] |

| 2-thiazoline-2-thiol | MDR S. aureus | 64 | [22] |

| 2-acetyl-2-thiazoline | MDR S. aureus | 32 | [22] |

Section 5: Conclusion and Future Directions

The 1,3-dihydro-2H-imidazol-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including cardiotonic, anticancer, and antimicrobial effects, underscore the potential of this chemical class to address a wide range of unmet medical needs. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the imidazolone core will be crucial to identify key structural features that govern specific biological activities and to design next-generation compounds with improved profiles.

-

Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways for all observed biological activities is necessary for rational drug design and to anticipate potential off-target effects.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By continuing to explore the rich chemistry and biology of 1,3-dihydro-2H-imidazol-2-one derivatives, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel medicines to improve human health.

References

- 1. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. asm.org [asm.org]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of Molecular Formula C₅H₈N₂O

Abstract

For researchers in medicinal chemistry and drug development, the molecular formula C₅H₈N₂O represents a landscape of significant chemical diversity. This formula, with a calculated degree of unsaturation of three, suggests the presence of structural motifs such as pyrimidinones and imidazoles, which are core scaffolds in numerous biologically active compounds.[1][2][3] The precise elucidation of a specific isomer from a synthetic or natural source is a critical step that relies on a multi-technique, systematic analytical approach. This guide provides a comprehensive framework for the characterization of C₅H₈N₂O isomers, moving beyond a simple recitation of techniques to detail a logical, self-validating workflow. We will explore the causality behind experimental choices and present detailed protocols, culminating in a case study that demonstrates the integration of data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments to unambiguously identify an unknown isomer.

Foundational Analysis: Degree of Unsaturation and Isomeric Possibilities

The first step in characterizing an unknown compound is to extract as much information as possible from the molecular formula itself. For C₅H₈N₂O, the Degree of Unsaturation (DoU) is calculated as follows:

DoU = C + 1 - (H/2) + (N/2) = 5 + 1 - (8/2) + (2/2) = 3

A DoU of three indicates a combination of rings and/or pi (π) bonds. This opens up a vast array of possible isomeric structures. Key structural families include, but are not limited to:

-

Pyrimidinones: These six-membered rings are foundational to nucleobases and many pharmaceuticals. An example is 1-methylcytosine.[4][5]

-

Imidazoles: Five-membered rings that are key components of amino acids like histidine and many antifungal agents.[6][7] A possible isomer could be a derivative of creatinine, which is an imidazolinone.[8][9][10]

-

Pyridazinones and Pyrazinones: Other diazine isomers with varied biological activities.

-

Acyclic Structures: Highly unsaturated linear or branched structures containing combinations of double and triple bonds.

Given the prevalence of pyrimidine and imidazole cores in bioactive molecules, these families often represent high-priority candidates during an investigation.[1][3]

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each step provides a piece of the puzzle, and consistency across all datasets is paramount for a confident structure assignment.

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gate

The initial and most fundamental question is the confirmation of the molecular formula. Low-resolution MS might show a nominal mass of 124, but this is insufficient as other formulas could share this mass.

Expert Insight: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides a highly accurate mass measurement (typically to four decimal places), which can distinguish C₅H₈N₂O from other potential elemental compositions having the same nominal mass.[11][12][13]

| Formula | Nominal Mass | Exact Mass |

| C₅H₈N₂O | 124 | 124.0637 |

| C₆H₁₂N₂ | 124 | 124.1000 |

| C₇H₁₆O | 124 | 124.1201 |

| C₄H₄N₂O₂ | 124 | 124.0273 |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.[14]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For C₅H₈N₂O, the expected accurate mass would be 125.0715 (124.0637 + 1.0078 for H⁺). Compare the measured accurate mass to the theoretical value. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Scouting

FTIR spectroscopy provides a rapid "fingerprint" of the functional groups present in the molecule by observing the absorption of infrared radiation corresponding to specific bond vibrations.[16][17][18] This is a crucial step for narrowing down the vast list of potential isomers.

Expert Insight: For C₅H₈N₂O, the key regions to interrogate are for carbonyls (C=O), amines (N-H), and unsaturation (C=C, C=N). The presence or absence of a strong absorption band between 1650-1750 cm⁻¹ can immediately confirm or rule out the presence of a carbonyl group, a critical differentiator between, for example, a pyrimidinone and a purely aromatic imidazole derivative.[19][20]

| Functional Group | Characteristic Absorption (cm⁻¹) | Implication for C₅H₈N₂O |

| N-H Stretch | 3200-3500 (often broad) | Suggests primary or secondary amine/amide. |

| C-H Stretch (sp²) | 3000-3100 | Indicates aromatic or vinylic protons. |

| C-H Stretch (sp³) | 2850-3000 | Indicates aliphatic C-H bonds (e.g., methyl groups). |

| C=O Stretch | 1650-1750 (strong) | Strong evidence for a ketone, amide, or urea-like moiety. |

| C=N / C=C Stretch | 1500-1650 | Confirms unsaturation within a ring or chain. |

Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with potential functional groups.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[21][22][23] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[14][24]

2.3.1. 1D NMR: The Initial Sketch (¹H, ¹³C, DEPT)

-

¹H NMR: Reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

-

¹³C NMR: Shows the number of distinct carbon environments. The chemical shift indicates the type of carbon (e.g., C=O, aromatic C, aliphatic C).

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A critical experiment that differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent.[24]

2.3.2. 2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D map connect coupled protons.[23]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning carbons based on their known proton assignments.[23]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular skeleton by connecting fragments through quaternary carbons and heteroatoms.[14]

}

Figure 2: Logical relationships in 2D NMR experiments.

Case Study: Structure Elucidation of an Unknown C₅H₈N₂O Isomer

An unknown compound is isolated and subjected to the analytical workflow.

Step 1: HRMS

-

Result: A prominent ion is observed at m/z 125.0712 [M+H]⁺.

Step 2: FTIR

-

Result: Key peaks are observed at 3350 cm⁻¹ (broad), 3180 cm⁻¹ (sharp), 2950 cm⁻¹, 1660 cm⁻¹ (very strong), and 1610 cm⁻¹.

Step 3: NMR Spectroscopy (in DMSO-d₆)

Based on the MS and FTIR data, a pyrimidinone structure is a strong possibility. The data below is consistent with 1-methylcytosine .[4][25][26]

Table 1: 1D and 2D NMR Data for Unknown C₅H₈N₂O Isomer

| δ ¹H (ppm) | Mult. | Int. | δ ¹³C (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| 7.45 | d | 1H | 156.5 | - (Cq) | C2, C4, C6 | H-6 |

| 7.10 | br s | 2H | 141.2 | + (CH) | C2, C5 | - |

| 5.65 | d | 1H | 93.5 | + (CH) | C2, C4 | H-5 |

| 3.10 | s | 3H | - | - | - | - |

| - | - | - | 162.8 | - (Cq) | - | - |

| - | - | - | 34.0 | + (CH₃) | - | - |

Interpretation and Structure Assembly:

-

¹H NMR Analysis:

-

The signal at 3.10 ppm (singlet, 3H) is characteristic of a methyl group not coupled to any protons, likely attached to a nitrogen or oxygen.

-

The signals at 7.45 ppm and 5.65 ppm are doublets, each integrating to 1H. They are coupled to each other, as confirmed by the COSY cross-peak, suggesting they are adjacent on a double bond (-CH=CH-).

-

The broad singlet at 7.10 ppm (2H) is characteristic of an exchangeable -NH₂ group.

-

-

¹³C and DEPT-135 Analysis:

-

Five carbon signals are observed, consistent with the molecular formula.

-

DEPT-135 shows one positive CH₃ signal (34.0 ppm), two positive CH signals (141.2, 93.5 ppm), and no negative CH₂ signals.

-

This leaves two quaternary carbons (162.8, 156.5 ppm). The downfield shift of these suggests they are part of amide/urea and imine functionalities (C=O and N=C-N).

-

-

HSQC Analysis:

-

The proton at 7.45 ppm correlates to the carbon at 141.2 ppm (C6).

-

The proton at 5.65 ppm correlates to the carbon at 93.5 ppm (C5).

-

The proton at 3.10 ppm correlates to the carbon at 34.0 ppm (N-CH₃).

-

-

HMBC Analysis (The Final Proof):

-

The methyl protons (3.10 ppm) show a correlation to the quaternary carbon at 156.5 ppm (C2), confirming the N-CH₃ linkage at position 1.

-

The H5 proton (5.65 ppm) shows correlations to the quaternary carbon at 156.5 ppm (C2) and the carbon at 141.2 ppm (C6), establishing the C5-C6 bond.

-

Crucially, the H6 proton (7.45 ppm) shows correlations to the quaternary carbon at 156.5 ppm (C2) and the other quaternary carbon at 162.8 ppm (C4), locking the ring structure together.

-

The NH₂ protons (7.10 ppm) show correlations to C4 and C5, confirming their position on C4.

-

Conclusion

The characterization of a compound with the formula C₅H₈N₂O is a quintessential task in modern organic and medicinal chemistry. It requires a disciplined, hierarchical approach where each analytical technique provides mutually reinforcing evidence. By starting with the certainty of the molecular formula from HRMS, identifying key functional groups with FTIR, and then meticulously building the molecular framework using a combination of 1D and 2D NMR techniques, researchers can move from a simple formula to a fully elucidated structure with the highest degree of scientific confidence. This guide provides the strategic framework and practical protocols necessary to successfully navigate this analytical challenge.

References

- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNAmod: 1-methylcytosine [dnamod.hoffmanlab.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. A new method to synthesize creatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 286. Creatine and creatinine. Part I . Acyl derivatives of creatinine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. youtube.com [youtube.com]

- 16. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 18. madisongroup.com [madisongroup.com]

- 19. rtilab.com [rtilab.com]

- 20. azooptics.com [azooptics.com]

- 21. rroij.com [rroij.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. emerypharma.com [emerypharma.com]

- 25. spectrabase.com [spectrabase.com]

- 26. benchchem.com [benchchem.com]

A Technical Guide to 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3-dihydro-2H-imidazol-2-one scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, which span from anticancer and anti-inflammatory to enzyme-inhibitory activities. This in-depth technical guide provides a comprehensive overview of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one and its broader class of 4,5-disubstituted analogs. We will delve into the synthetic strategies for their preparation, explore their chemical characteristics, and critically analyze their biological activities and underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Imidazolone Core in Medicinal Chemistry

The imidazole ring is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a carbonyl group at the 2-position to form the 1,3-dihydro-2H-imidazol-2-one (also known as imidazolinone) core significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity.[2] This scaffold's ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets.[1]

Derivatives of 1,3-dihydro-2H-imidazol-2-one have demonstrated a remarkable range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Inhibition of cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of critical cell cycle kinases.[3][4]

-

Anti-inflammatory Effects: Modulation of inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.

-

Enzyme Inhibition: Targeted inhibition of enzymes such as checkpoint kinases (Chk1 and Chk2) and histone deacetylases (HDACs), which are implicated in cancer and other diseases.[3][5]

This guide will specifically focus on this compound as a representative of this class, while also drawing upon the broader knowledge of its 4,5-disubstituted analogs to provide a comprehensive understanding of their potential in drug discovery.

Synthesis and Chemical Properties

General Synthetic Strategies

The most common and versatile method for the synthesis of 4,5-disubstituted-1,3-dihydro-2H-imidazol-2-ones involves the condensation of a 1,2-diaminoalkane with a carbonyl source, such as urea or phosgene derivatives.[6] For the synthesis of this compound, the logical precursors would be 2,3-diaminobutane and a suitable carbonyl-inserting reagent.

A plausible synthetic route is outlined below:

Figure 1: Plausible synthetic pathway for this compound.

A detailed experimental protocol, adapted from general procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Diaminobutane

-

Urea

-

High-boiling point solvent (e.g., ethylene glycol)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,3-diaminobutane (1 equivalent) and urea (1.1 equivalents).

-

Add a minimal amount of a high-boiling point solvent to facilitate mixing.

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

-

Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the cooled mixture to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 1072-89-5 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data:

-

¹³C NMR (CF₃COOH): The reported chemical shifts provide a unique fingerprint for the carbon skeleton of the molecule.

Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of 4,5-disubstituted imidazol-2-ones has been the subject of numerous studies, revealing a wide array of biological activities.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of imidazol-2-one derivatives against various human cancer cell lines.[4] The mechanism of action is often multifaceted and can involve:

-

Inhibition of Checkpoint Kinases (Chk1 and Chk2): Certain imidazolone derivatives have been identified as dual inhibitors of Chk1 and Chk2, key regulators of the cell cycle.[3] Inhibition of these kinases leads to cell cycle arrest, particularly in the S and G2/M phases, and subsequently induces apoptosis.[3] One study reported a derivative with an IC₅₀ of 0.137 µM against Chk1 and 0.25 µM against Chk2.[3]

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijaar.co.in [ijaar.co.in]

- 3. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3, 4-disubstituted-imidazolidine-2, 5-dione derivatives as HDAC6 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazolone - Wikipedia [en.wikipedia.org]

theoretical and computational studies of imidazolone structures

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Imidazolone Structures

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in drug discovery, particularly in oncology and infectious diseases, has driven a need for a deeper understanding of its structural, electronic, and interactive properties.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and computational methodologies employed to investigate imidazolone structures. We will move beyond procedural lists to explain the causal-driven choices behind computational experiments, grounding theoretical claims in authoritative and verifiable sources. This document is structured to serve as both a foundational reference and a practical handbook for applying computational chemistry to accelerate the discovery and optimization of novel imidazolone-based therapeutics.

The Imidazolone Core: A Privileged Scaffold in Drug Design